sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
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Overview
Description
Sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole moiety, which is a common structural motif in many biologically active molecules, and a benzocbenzoxepine ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. The subsequent steps involve the formation of the benzocbenzoxepine ring system through cyclization reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole and benzoxepine rings can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzocbenzoxepine derivatives : Compounds with similar ring systems but different substituents.
5,6-Dimethylbenzimidazole: A simpler benzimidazole derivative with known biological activities.
Uniqueness
Sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzocbenzoxepine-2-carboxylate is unique due to its combination of a benzimidazole moiety and a benzocbenzoxepine ring system. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from simpler analogs.
Properties
Molecular Formula |
C26H21N2NaO3 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate |
InChI |
InChI=1S/C26H22N2O3.Na/c1-16-11-23-24(12-17(16)2)28(15-27-23)10-9-21-20-6-4-3-5-19(20)14-31-25-8-7-18(26(29)30)13-22(21)25;/h3-9,11-13,15H,10,14H2,1-2H3,(H,29,30);/q;+1/p-1 |
InChI Key |
KWELWDMCBFWKQN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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